molecular formula C19H25NO2 B1389234 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline CAS No. 1040685-14-0

4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline

Cat. No.: B1389234
CAS No.: 1040685-14-0
M. Wt: 299.4 g/mol
InChI Key: NIJZXPZLXXSYHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a sec-butoxy group attached to the fourth position of the aniline ring and a 2-phenoxypropyl group attached to the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline typically involves a multi-step process:

    Preparation of 4-(Sec-butoxy)aniline: This can be achieved by reacting aniline with sec-butyl bromide in the presence of a base such as potassium carbonate.

    Preparation of 2-phenoxypropyl bromide: This involves the reaction of phenol with 1-bromo-2-propanol in the presence of a base like sodium hydroxide.

    Coupling Reaction: The final step involves the coupling of 4-(Sec-butoxy)aniline with 2-phenoxypropyl bromide in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitro or nitroso derivatives.

    Reduction: Formation of corresponding amine derivatives.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(Butoxy)-N-(2-phenoxypropyl)aniline: Similar structure but with a butoxy group instead of a sec-butoxy group.

    4-(Sec-butoxy)-N-(2-methoxypropyl)aniline: Similar structure but with a methoxy group instead of a phenoxy group.

    4-(Sec-butoxy)-N-(2-phenoxyethyl)aniline: Similar structure but with a phenoxyethyl group instead of a phenoxypropyl group.

Uniqueness

4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline is unique due to the presence of both the sec-butoxy and 2-phenoxypropyl groups, which confer specific chemical and physical properties. These properties make it suitable for various applications in scientific research and industry.

Properties

IUPAC Name

4-butan-2-yloxy-N-(2-phenoxypropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-4-15(2)21-19-12-10-17(11-13-19)20-14-16(3)22-18-8-6-5-7-9-18/h5-13,15-16,20H,4,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJZXPZLXXSYHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)NCC(C)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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